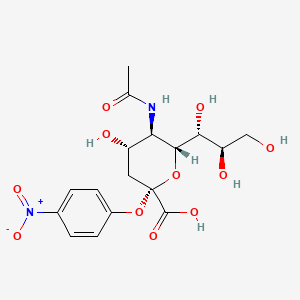

2-O-(4-Nitrophenyl)-N-acetylneuraminic acid

Descripción

Definition and nomenclature

This compound is a synthetic derivative of N-acetylneuraminic acid characterized by the presence of a p-nitrophenyl group at the O-2 position. The full International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (2S,4S,5R,6R)-5-acetamido-4-hydroxy-2-(4-nitrophenoxy)-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid. The compound is identified by the Chemical Abstracts Service (CAS) registry number 26112-88-9 and has a molecular formula of C17H22N2O11 with a corresponding molecular weight of 430.36 g/mol.

The structural complexity of this molecule is reflected in its systematic naming, which incorporates the stereochemical configuration at multiple chiral centers. The compound exists in the alpha configuration, which is crucial for its biological activity and is specifically denoted in many of its alternative names such as 2-O-(4-Nitrophenyl)-alpha-D-N-acetylneuraminic acid.

| Chemical Property | Value |

|---|---|

| Molecular Formula | C17H22N2O11 |

| Molecular Weight | 430.36 g/mol |

| CAS Number | 26112-88-9 |

| Form | Powder to crystalline powder |

| Color | White to light yellow |

| Solubility | Methanol: 25 mg/mL, clear, colorless to faintly yellow |

| Storage Temperature | -20°C |

Historical development and significance

The development of this compound stems from research into sialic acid biochemistry, which gained prominence in the mid-20th century. The name "neuraminic acid" was introduced by German scientist E. Klenk in 1941, in reference to the brain lipids from which it was derived as a cleavage product. As research into sialic acids advanced, derivatives like this compound were synthesized to serve as tools for studying enzymatic activities involving these important biological molecules.

The significance of this compound lies primarily in its utility as a chromogenic substrate for measuring sialidase enzyme activity. Sialidases, also known as neuraminidases, are enzymes that cleave sialic acid residues from glycoproteins, glycolipids, and oligosaccharides. These enzymes play crucial roles in various biological processes and are important virulence factors for many pathogens, including influenza viruses.

Beyond its application in sialidase assays, this compound serves as a sialyl donor in enzyme-catalyzed trans-sialylation reactions. This makes it valuable in glycobiology research for studying sialic acid transfer mechanisms. Additionally, the compound has found application in food testing and diagnostics, where it has been used to measure the activity of various glycolytic enzymes including alpha-galactosidase, alpha-glucosidase, and beta-galactosidase. It is also employed as a high-purity chromogenic substrate for Bacterial Glycolytic Enzyme (BGE) detection and can be utilized in chemiluminescence or bioluminescence reactions.

The development of synthetic methodologies for creating 4-O-alkylated N-acetylneuraminic acid derivatives, including compounds similar to this compound, has expanded the toolbox of neuraminic acid chemistry with value in drug discovery and design of novel tools to study the biology of neuraminic acid lectins.

Structural relationship to neuraminic acid family

This compound belongs to the broader family of sialic acids, which are derivatives of neuraminic acid. Neuraminic acid, or 5-amino-3,5-dideoxy-D-glycero-D-galacto-non-2-ulosonic acid, forms the core structure of all sialic acids and is characterized by a nine-carbon backbone. While neuraminic acid itself does not occur naturally, its derivatives, collectively known as sialic acids, are widely distributed in animal tissues and in certain bacteria.

The predominant form of sialic acid in mammalian cells is N-acetylneuraminic acid (Neu5Ac or NANA), which features an N-acetyl group at the C-5 position. This compound is derived from N-acetylneuraminic acid through the addition of a p-nitrophenyl group at the O-2 position, which imparts chromogenic properties to the molecule.

Structurally, sialic acids are unique among carbohydrates. They are classified as alpha-keto acid sugars and differ from other common sugars in that they do not contain the strict polyol structure typical of core carbohydrates. Sialic acids typically appear as the non-reducing terminal molecules of various glycan structures, including N-glycans, O-glycans, and glycosylphosphatidylinositol-anchored proteins.

The basic structure of neuraminic acid includes a carboxylic acid group at the C-1 position, which gives sialic acids an inherent negative charge at physiological pH. This feature plays an important role in their biological functions, which include cellular recognition, cell-cell attachment, and signaling. The structure of this compound maintains these core features while incorporating the nitrophenyl group that enables its use as a chromogenic substrate.

| Structural Feature | Description |

|---|---|

| Core Structure | Nine-carbon backbone derived from neuraminic acid |

| Functional Groups | Carboxylic acid at C-1, acetamido at C-5, p-nitrophenyl at O-2 |

| Configuration | Alpha anomer |

| Distinguishing Feature | p-nitrophenyl group that imparts chromogenic properties |

Chemical classification and synonyms

This compound is classified as a carbohydrate derivative, specifically a modified sialic acid. Within the broader context of organic chemistry, it can be categorized as a glycoside, as it contains a glycosidic bond between the anomeric carbon of the neuraminic acid moiety and the phenolic oxygen of the p-nitrophenyl group. The compound also falls under the classification of chromogenic substrates due to its ability to release the colored p-nitrophenol upon enzymatic cleavage.

This compound is known by numerous synonyms in scientific literature and commercial catalogs, reflecting its structural features and applications. Some of the most common alternative names include:

The compound is available commercially in various salt forms, including the free acid form, sodium salt, and ammonium salt. These different salt forms maintain the core structure of this compound while offering varying solubility properties that may be advantageous for specific applications.

The sodium salt form has the molecular formula C17H21N2NaO11 with a molecular weight of 452.35 g/mol, while the ammonium salt is represented by the formula C17H25N3O11 with a molecular weight of 447.39 g/mol. These salt forms are often used interchangeably in research settings depending on the specific requirements of the experimental protocol.

Propiedades

IUPAC Name |

(2S,4S,5R,6R)-5-acetamido-4-hydroxy-2-(4-nitrophenoxy)-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O11/c1-8(21)18-13-11(22)6-17(16(25)26,30-15(13)14(24)12(23)7-20)29-10-4-2-9(3-5-10)19(27)28/h2-5,11-15,20,22-24H,6-7H2,1H3,(H,18,21)(H,25,26)/t11-,12+,13+,14+,15+,17+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OICUZSPXIJAAEA-WTUOYXTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2=CC=C(C=C2)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)OC2=CC=C(C=C2)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26112-88-9 | |

| Record name | 2-O-(4-Nitrophenyl)-N-acetylneuraminic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026112889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-O-(p-Nitrophenyl)-α-D-N-acetylneuraminic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mecanismo De Acción

Target of Action

Similar compounds like p-nitrophenylacetic acid have been found to interact with enzymes such as penicillin g acylase in organisms like escherichia coli.

Mode of Action

Nitro-containing compounds, like 1-npana, have been known to undergo various organic transformations, including the preparation of amines, oximes, alkenes, nitrones, and alcohols through the radical-initiated pathway.

Biochemical Pathways

For instance, bacterial sulfoglycolytic pathways catabolize sulfoquinovose (SQ), generating a three-carbon metabolite for primary cellular metabolism and a three-carbon sulfonate that is expelled from the cell.

Pharmacokinetics

Similar compounds like p-nitrophenylacetic acid have been found to interact with enzymes such as penicillin g acylase.

Actividad Biológica

2-O-(4-Nitrophenyl)-N-acetylneuraminic acid (commonly referred to as PNP-Neu5Ac) is a derivative of N-acetylneuraminic acid, a sialic acid that plays a crucial role in various biological processes. This compound is particularly significant in the study of sialidase enzyme activity and has been investigated for its potential therapeutic applications due to its biological properties.

- IUPAC Name : this compound

- CAS Number : 26112-88-9

- Molecular Formula : C_13H_14N_2O_5

- Molecular Weight : 278.26 g/mol

Enzymatic Interactions

PNP-Neu5Ac serves as a substrate for sialidases, enzymes that cleave sialic acids from glycoproteins and glycolipids. Its use in enzymatic assays has been documented, where it acts as a sialyl donor in trans-sialylation reactions. Studies have shown that PNP-Neu5Ac can be hydrolyzed by various sialidases, leading to the release of the nitrophenol moiety, which can be quantitatively measured, thus providing insights into enzyme kinetics and inhibition profiles .

Case Studies and Research Findings

-

Sialidase Inhibition : Research indicates that PNP-Neu5Ac can be effectively used to study the inhibition of pneumococcal sialidases. Inhibition constants (K_i) have been determined for various inhibitors, highlighting the compound's utility in pharmacological studies:

These findings suggest that PNP-Neu5Ac is a valuable tool for investigating the efficacy of neuraminidase inhibitors .

Inhibitor K_i (μM) Neu5Ac2en 1.6 Oseltamivir carboxylate 1.77 Zanamivir 720 - Metabolic Studies : A study involving the administration of N-acetylneuraminic acid demonstrated that derivatives like PNP-Neu5Ac could influence metabolic pathways related to sialic acid absorption and utilization in mammals. It was observed that substantial amounts of administered neuraminic acid were excreted unchanged, indicating limited cellular uptake but significant gastrointestinal absorption .

- Gut Microbiota Interactions : Recent research has uncovered the role of PNP-Neu5Ac in modulating gut microbiota through its enzymatic activity, suggesting a potential impact on host-microbe interactions and metabolic health .

The biological activity of PNP-Neu5Ac primarily revolves around its interaction with sialidases. Upon hydrolysis by these enzymes, the release of nitrophenol can be monitored spectrophotometrically, allowing researchers to elucidate enzyme kinetics and explore potential therapeutic interventions against pathogens expressing sialidase activity.

Applications in Research

- Biochemical Assays : PNP-Neu5Ac is widely used as a substrate in biochemical assays to measure sialidase activity.

- Drug Development : The compound serves as a model for designing new inhibitors targeting sialidases involved in pathogenicity.

- Glycobiology Studies : It aids in understanding the role of sialic acids in cellular recognition processes and their implications in diseases such as cancer and infections.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C17H25N3O11

- Appearance : Crystalline solid

- Functional Groups : Contains a nitrophenyl group at the 2-position of the sialic acid moiety.

The presence of the nitrophenyl group imparts chromogenic properties to the compound, making it valuable for detecting enzymatic activities.

Biochemical Assays

Sialidase Activity Detection

Neu5Ac-2-O-(4-NP) serves as a chromogenic substrate for sialidases, enzymes that hydrolyze sialic acid residues from glycoconjugates. The hydrolysis reaction releases the nitrophenyl group, resulting in a measurable chromogenic product. This property is exploited in various assays to quantify sialidase activity, which is crucial for understanding several biological processes:

- Cell Signaling : Sialidases are involved in cell signaling pathways that affect cellular communication and immune responses.

- Pathogen Recognition : These enzymes play roles in viral infections and bacterial pathogenesis by modifying host cell surfaces.

Diagnostic Applications

Neu5Ac-2-O-(4-NP) is particularly useful in diagnostic settings due to its ability to indicate enzyme activity. It can be employed in:

- Clinical Diagnostics : For assessing diseases associated with altered sialidase activity, such as certain cancers and viral infections.

- Research on Viral Infections : Understanding how viruses manipulate sialic acid residues for entry into host cells.

Case Studies and Research Findings

-

Sialidase Kinetics Studies

- Researchers have utilized Neu5Ac-2-O-(4-NP) to investigate the kinetics of various sialidases under different conditions (pH, temperature). These studies help elucidate enzyme mechanisms and identify potential inhibitors that could modulate their activity .

-

Role in Cancer Metastasis

- Studies have shown that altered sialidase activity can influence cancer progression. Neu5Ac-2-O-(4-NP) has been used to explore how sialic acid modifications affect tumor cell interactions and metastasis .

- Viral Pathogenesis Research

Análisis De Reacciones Químicas

Enzymatic Hydrolysis Mechanism

Neu5Ac-2-O-4NP undergoes hydrolysis catalyzed by sialidases, which cleave the α-glycosidic bond at the 2-position, releasing free N-acetylneuraminic acid (Neu5Ac) and 4-nitrophenol (Fig. 1). The reaction is summarized as:

Neu5Ac-2-O-4NP + H₂O → Neu5Ac + 4-nitrophenol

This process enables real-time monitoring of sialidase activity, as 4-nitrophenol exhibits strong absorbance at 405 nm (ε = 18,300 M⁻¹cm⁻¹ at pH 10) . The catalytic mechanism involves:

-

Substrate binding : The negatively charged carboxylate group of Neu5Ac interacts with a conserved arginine triad in the enzyme’s active site .

-

Transition state stabilization : A planar oxocarbenium intermediate forms, stabilized by tyrosine acting as a nucleophile and glutamate as an acid/base .

-

Product release : Hydrolysis completes with water-mediated cleavage, yielding Neu5Ac and the chromogenic 4-nitrophenol .

Kinetic Parameters and Substrate Specificity

Studies using human cytosolic sialidase (NEU2) reveal substrate preferences and catalytic efficiency (Table 1):

Table 1: Kinetic parameters of Neu5Ac-2-O-4NP hydrolysis by NEU2

| Substrate | Linkage | Vₘₐₓ (μmol/min/mg) | Kₘ (mM) | kₐₜ/Kₘ (M⁻¹s⁻¹) |

|---|---|---|---|---|

| Neu5Ac-2-O-4NP (α2–3GalβpNP) | α2–3 | 75.4 ± 3.2 | 0.12 | 1,260 |

| Neu5Ac-2-O-4NP (α2–6GalβpNP) | α2–6 | 22.1 ± 1.8 | 0.25 | 354 |

Key findings:

-

α2–3 linkage preference : NEU2 hydrolyzes α2–3-linked substrates 3.5× faster than α2–6-linked analogs .

-

pH dependence : Optimal activity occurs at pH 4.5–5.0, aligning with lysosomal sialidase function .

-

Inhibitor sensitivity : The reaction is competitively inhibited by 2,3-dehydro-N-acetylneuraminic acid (Neu5Ac2en; IC₅₀ = 1.4 mM) .

Synthetic Modifications and Derivatives

Neu5Ac-2-O-4NP serves as a precursor for synthesizing sialidase inhibitors and probes (Table 2):

Stability and Reaction Conditions

-

Thermal stability : Decomposes above 80°C, requiring storage at –20°C .

-

Hydrolysis rate : Complete cleavage occurs within 4–6 hours at 37°C with 0.1 U/mL sialidase .

This compound’s versatility in probing sialidase mechanisms and designing inhibitors underscores its importance in glycobiology and therapeutic development.

Métodos De Preparación

General Strategy for Preparation

The synthesis of 2-O-(4-Nitrophenyl)-N-acetylneuraminic acid generally follows a multi-step approach:

- Starting material : Commercially available N-acetylneuraminic acid (Neu5Ac).

- Protection of hydroxyl groups : Selective protection of hydroxyl groups to enable regioselective substitution.

- Activation of the 2-OH position : Conversion of the 2-hydroxyl group into a good leaving group or direct nucleophilic substitution.

- Introduction of the 4-nitrophenyl group : Coupling with 4-nitrophenyl derivatives (e.g., 4-nitrophenyl halides or sulfonates) to form the 2-O-(4-nitrophenyl) ether.

- Deprotection and purification : Removal of protecting groups and purification to yield the target compound.

Detailed Synthetic Procedures

Starting from N-Acetylneuraminic Acid

N-acetylneuraminic acid is commonly prepared or sourced commercially and can be further modified. According to literature, the synthesis of Neu5Ac derivatives often begins with protection of sensitive hydroxyl groups, especially at positions 8 and 9, to allow selective functionalization at position 2 or 4.

Protection of Hydroxyl Groups

- Isopropylidene Ketal Formation : Positions 8 and 9 hydroxyl groups are protected as an isopropylidene ketal to prevent their reaction during selective modification at other positions.

- Other Protective Groups : Acetyl or benzyl groups may be used to protect other hydroxyls, depending on the synthetic route.

Activation of the 2-OH Position

Introduction of 4-Nitrophenyl Group

- The 4-nitrophenyl moiety is introduced through nucleophilic substitution reactions using 4-nitrophenyl halides or sulfonates.

- A typical procedure involves reacting the activated Neu5Ac intermediate with 4-nitrophenyl bromide or iodide under inert atmosphere (nitrogen) in a suitable solvent such as tetrahydrofuran (THF).

- Sodium hydride (NaH) is often used as a base to deprotonate the hydroxyl group and generate the nucleophile.

Deprotection and Purification

- After the coupling reaction, protective groups are removed under acidic or basic conditions depending on the protecting groups used.

- The crude product is purified, often by chromatography, to isolate this compound.

Example of a General Procedure for 2-O-Alkylation (Adapted for 4-Nitrophenyl)

Research Findings and Yields

- The alkylation of Neu5Ac derivatives with activated alkyl halides or sulfonates typically proceeds with moderate to good yields (40-80%) depending on the substrate and reaction conditions.

- Selective substitution at the 2-O position is achievable with proper protection strategies.

- The introduction of aromatic substituents such as 4-nitrophenyl groups enhances the compound's utility for biological studies, including enzyme inhibition assays.

Summary Table of Preparation Methods

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.